3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-ethylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-11-6-7-5(10)4(2)8-9-6/h3H2,1-2H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKAJTCYQLOBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide-Based Cyclization
The triazinone scaffold is often constructed via cyclocondensation reactions. A foundational method involves reacting thiosemicarbazide with β-keto esters or analogous carbonyl derivatives under acidic or basic conditions. For 3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one, cyclization precursors such as ethyl acetoacetate (for the methyl group at position 6) and ethyl isothiocyanate (for the ethylsulfanyl moiety) are employed.
In a representative procedure, ethyl acetoacetate reacts with thiosemicarbazide in ethanol under reflux, forming the 6-methyl-1,2,4-triazin-5(4H)-one intermediate. Subsequent alkylation with ethyl iodide introduces the ethylsulfanyl group at position 3. This two-step approach yields the target compound in 78–85% purity, though optimization of the alkylation step is critical to avoid over-alkylation or ring degradation.
Nucleophilic Substitution and Alkylation Strategies
Direct Alkylation of 3-Mercapto Intermediate
A more efficient route involves synthesizing 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one followed by alkylation with ethyl halides. The mercapto group at position 3 acts as a nucleophile, reacting with ethyl iodide or bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure :
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Synthesis of 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one : Cyclocondensation of thiosemicarbazide with ethyl acetoacetate in acetic acid yields the mercapto intermediate.
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Alkylation : The mercapto intermediate (1.0 mol) is dissolved in acetone, followed by addition of ethyl iodide (1.2–1.5 mol) and anhydrous sodium carbonate (1.6–2.1 mol). Potassium iodide (1–1.5 g per mole of substrate) catalyzes the reaction at 20–30°C for 4–5 hours. Post-reaction, acetone is recovered via distillation, and the product is isolated by aqueous workup and vacuum drying.
Key Data :
Microwave-Assisted One-Pot Synthesis
Sequential Functionalization Under Microwave Irradiation
Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve yields. A one-pot protocol developed for analogous triazine derivatives involves:
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Formation of the triazinone core : Reacting methyl hydrazinecarboxylate with ethyl isothiocyanate at 0°C.
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Microwave-assisted cyclization : Irradiating the mixture at 100°C for 5 minutes.
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In situ alkylation : Adding ethyl iodide and NaOH, followed by stirring at 80°C for 3 minutes under microwave conditions.
Advantages :
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Reduced Reaction Time : Total synthesis completes in <15 minutes.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield ethylsulfoxide or ethylsulfone derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Studies : Compounds based on the triazine structure have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
- Antifungal Activity : The compound has also shown effectiveness against fungi like Aspergillus niger, indicating its potential as an antifungal agent .
Anticancer Properties
The unique structure of this compound suggests potential anticancer applications. Preliminary studies indicate that it may interact with cancer cell lines, leading to cytotoxic effects. Notably, compounds derived from this triazine have been evaluated against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action:
- Biological Targets : Interaction studies reveal that this compound can bind to various enzymes and receptors within microbial cells, which is essential for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The sulfur atom in the ethylsulfanyl group can form bonds with metal ions or other biomolecules, disrupting their normal function. Additionally, the triazine ring can interact with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one)
- Substituents: Phenyl group at position 6, methyl at position 3, and amino at position 4.
- Applications : Herbicide used for weed control in crops like sugar beets .
- Key Differences: The phenyl group in metamitron increases aromaticity and steric bulk compared to the methyl group in the target compound.
Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one)
- Substituents: tert-Butyl at position 6, methylthio (-S-CH₃) at position 3, and amino at position 4.
- Applications: Systemic herbicide active against monocotyledonous and dicotyledonous weeds .
- Key Differences :
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one
AMMSTO (4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one)
- Substituents: Methylthio (-S-CH₃) at position 3, methyl at position 6, and amino at position 4.
- Applications : Intermediate in heterocyclic synthesis .
- Methylthio’s smaller size may favor faster metabolic clearance compared to ethylsulfanyl .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : Ethylsulfanyl groups undergo nucleophilic substitution and oxidation less readily than mercapto (-SH) but more readily than tert-butyl groups, balancing stability and reactivity .
- Biological Activity: Triazinones with sulfur-containing substituents (e.g., methylthio, ethylsulfanyl) often exhibit herbicidal or antimicrobial properties. Ethylsulfanyl’s lipophilicity may enhance penetration into biological membranes .
- Environmental Impact : Compared to metribuzin, the target compound’s shorter alkyl chain and lack of tert-butyl group may result in faster soil degradation, reducing persistence .
Biological Activity
3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound with significant biological activity attributed to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
The compound features a triazine ring, characterized by three nitrogen atoms and three carbon atoms, with an ethylsulfanyl group and a methyl group attached. Its molecular formula is with a molar mass of 171.22 g/mol. The compound has a predicted density of 1.37 g/cm³ and a melting point ranging from 162 to 164 °C .
Synthesis Methods
The synthesis of this compound typically involves the cyclization of ethylthiourea with methylglyoxal in the presence of a base. This process can be optimized for yield and purity using continuous flow reactors in industrial settings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive) .
- Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with essential metabolic pathways in microorganisms. The sulfur atom may form bonds with metal ions or other biomolecules, disrupting their normal functions .
Cytotoxic Effects
Studies have also investigated the cytotoxic effects of this compound on human cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer cells, although further research is necessary to elucidate its full potential as an anticancer agent .
Case Studies
A study conducted by Abbas et al. synthesized several triazine derivatives, including those containing the ethylsulfanyl group. The antibacterial activity was assessed using the agar diffusion method. Results indicated that while some derivatives showed no activity against E. coli and Klebsiella pneumoniae, others exhibited significant antibacterial effects against Streptococcus mutans .
| Compound | Activity Against E. coli | Activity Against K. pneumoniae | Activity Against S. aureus | Activity Against S. mutans |
|---|---|---|---|---|
| IVa | No | No | No | Yes |
| IVb | Yes | Yes | Yes | Yes |
| IVc | No | No | Yes | Yes |
| IVd | Yes | No | Yes | Yes |
Research Findings
- Antimicrobial Spectrum : Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity.
- Potential Therapeutic Uses : Given its interaction with biological targets, there is potential for developing this compound into a therapeutic agent for treating infections.
- Further Investigations : Ongoing studies are required to explore its efficacy against various pathogens and its potential role in drug development .
Q & A
Basic: What are the recommended synthetic routes for 3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of a carbonyl precursor (e.g., 3,3-dimethylpyruvic acid) with thiocarbohydrazide under reflux in ethanol, forming a triazinone core with a thiol group at position 3 . Subsequent alkylation with ethyl iodide or ethyl sulfate introduces the ethylsulfanyl moiety. Key parameters include:
- Solvent selection : Ethanol or THF for cyclocondensation; polar aprotic solvents (e.g., DMF) for alkylation .
- Temperature : Reflux (~78°C) for cyclocondensation; room temperature or mild heating for alkylation to minimize side reactions .
- Catalyst : Sulfuric acid or base (e.g., NaOH) to enhance nucleophilic substitution during alkylation .
Validation : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile:water gradient) .
Basic: How can the structure and purity of this compound be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for singlet peaks corresponding to the methyl group at position 6 (~δ 2.5 ppm) and ethylsulfanyl protons (δ 1.3–1.5 ppm for CH₃, δ 2.9–3.1 ppm for SCH₂) .
- ¹³C NMR : Confirm the triazinone carbonyl at ~δ 165 ppm and ethylsulfanyl carbons (δ 14–25 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ with m/z matching the molecular formula (C₆H₉N₃OS₂, calculated 203.03) .
- Infrared (IR) : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~670 cm⁻¹) .
Advanced: What are the key physicochemical properties influencing the stability and solubility of this compound?
Methodological Answer:
- Solubility : Test in water and organic solvents (e.g., ethanol, DMSO) using shake-flask method. Analogous triazinones (e.g., metribuzin) show low water solubility (~1200 ppm at 20°C) but high solubility in polar organics (e.g., 450 g/L in methanol) .
- Stability :
- pH dependence : Evaluate degradation kinetics in buffers (pH 3–9) via HPLC. Thioether groups are prone to oxidation; stability decreases under alkaline conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>125°C expected based on metribuzin analogs) .
Advanced: How does the ethylsulfanyl substituent affect biological activity compared to methylthio or phenylthio analogs?
Methodological Answer:
- Lipophilicity : Measure logP values (e.g., using octanol-water partitioning). Ethylsulfanyl increases hydrophobicity vs. methylthio, potentially enhancing membrane permeability .
- Electron-withdrawing effects : Substituents alter electron density on the triazinone ring, impacting interactions with biological targets (e.g., enzyme active sites). Compare IC₅₀ values in antifungal assays (e.g., Candida albicans) with methylthio (metribuzin) and ethylthio derivatives .
- SAR Studies : Synthesize analogs (e.g., 3-(methylsulfanyl)-, 3-(phenylsulfanyl)-) and test against bacterial/fungal strains. Ethyl groups may balance steric bulk and electron effects for optimal activity .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust; compound may release toxic fumes upon decomposition .
- Waste Disposal : Collect in sealed containers for incineration or chemical treatment (e.g., oxidation with KMnO₄ to neutralize sulfur byproducts) .
Advanced: How can computational methods predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Ethylsulfanyl may lower LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The ethyl group’s van der Waals interactions may improve binding affinity vs. smaller substituents .
- ADMET Prediction : Use software like SwissADME to estimate absorption, metabolism, and toxicity. High logP may increase hepatotoxicity risk .
Basic: What are the common impurities in synthesized batches, and how can they be removed?
Methodological Answer:
- Byproducts : Unreacted thiocarbohydrazide or over-alkylated derivatives (e.g., diethylsulfanyl analogs).
- Purification :
- Detection : LC-MS to identify impurities with m/z deviations >2 Da from the target compound .
Advanced: What contradictory data exist regarding the environmental persistence of triazinone derivatives?
Methodological Answer:
- Degradation Studies : Metribuzin (analog) shows half-lives ranging from 7–90 days in soil, depending on microbial activity and pH. Contradictions arise from variable test conditions .
- Photolysis : Conflicting reports on UV stability; some studies indicate rapid breakdown, while others note persistent sulfoxide/sulfone metabolites .
Resolution : Standardize OECD 307 guidelines for hydrolysis/photolysis testing under controlled pH, light intensity, and microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
